4,6-Dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde
CAS No.: 15138-41-7
Cat. No.: VC17322939
Molecular Formula: C7H7Cl2N3O
Molecular Weight: 220.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15138-41-7 |
---|---|
Molecular Formula | C7H7Cl2N3O |
Molecular Weight | 220.05 g/mol |
IUPAC Name | 4,6-dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde |
Standard InChI | InChI=1S/C7H7Cl2N3O/c1-12(2)7-10-5(8)4(3-13)6(9)11-7/h3H,1-2H3 |
Standard InChI Key | MIRDWVRBZCCJJR-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=NC(=C(C(=N1)Cl)C=O)Cl |
Introduction
Structural and Molecular Characteristics
Core Pyrimidine Scaffold
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. Substitutions at positions 2, 4, 5, and 6 significantly alter electronic distribution, solubility, and reactivity. In 4,6-dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde, the chloro groups at positions 4 and 6 act as electron-withdrawing groups, while the dimethylamino group at position 2 introduces electron-donating characteristics. The carbaldehyde at position 5 provides a reactive site for further derivatization.
Table 1: Comparative Molecular Properties of Pyrimidine Derivatives
*Estimated values based on structural analogs .
Synthetic Methodologies
Vilsmeier-Haack Formylation
The synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde involves a Vilsmeier-Haack reaction, where 4,6-dihydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C . This method introduces the carbaldehyde group via electrophilic aromatic substitution.
Reaction Scheme 1: General Formylation of Pyrimidines
For 2-substituted derivatives like the dimethylamino variant, subsequent nucleophilic substitution at position 2 is required. For example, 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde is synthesized by reacting 4,6-dichloro-2-chloropyrimidine-5-carbaldehyde with methylthiolate . Analogously, introducing a dimethylamino group would involve treating the 2-chloro intermediate with dimethylamine under controlled conditions.
Substitution at Position 2
The methylthio group in 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde is introduced via a nucleophilic aromatic substitution (SNAr) reaction . Similarly, substituting chlorine at position 2 with dimethylamine would require:
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Activation: Use of a base (e.g., diisopropylethylamine) to deprotonate dimethylamine.
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Reaction Conditions: Polar aprotic solvents (e.g., dioxane) at 0–20°C to facilitate substitution .
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Workup: Acidification and extraction to isolate the product.
Critical Parameters:
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Temperature control to minimize side reactions.
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Stoichiometric equivalence of dimethylamine to ensure complete substitution.
Reactivity and Functionalization
Aldehyde Reactivity
The carbaldehyde group at position 5 is highly reactive, participating in condensation reactions (e.g., formation of hydrazones or imines) and nucleophilic additions. For instance, hydrazine reacts with 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde to form pyrazolo[3,4-d]pyrimidine derivatives .
Example Reaction:
Chlorine Substitution
The chloro groups at positions 4 and 6 are susceptible to displacement by nucleophiles such as amines, alkoxides, or thiols. This enables the synthesis of diverse analogs for structure-activity relationship (SAR) studies.
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